(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18N10O and its molecular weight is 402.422. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to reduced estrogen production, which is a common strategy in the treatment of hormone-dependent cancers .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, the phenyl moieties of the compound have a key interaction in the active site of the enzyme . The carbonyl group incorporated in the compound’s structure can form hydrogen bonds, further enhancing its interaction with the enzyme .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, leading to decreased estrogen levels . This can have downstream effects on various processes that are regulated by estrogens, such as cell proliferation in hormone-dependent cancers .
Pharmacokinetics
The ability to form hydrogen bonds can enhance a compound’s solubility and permeability, potentially improving its bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of estrogen production . This can lead to reduced cell proliferation in hormone-dependent cancers, making the compound a potential anticancer agent . Some related compounds have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with the aromatase enzyme . Additionally, the presence of other substances, such as binding proteins or competing substrates, can also influence the compound’s action .
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c30-19(16-11-23-29(25-16)15-4-2-1-3-5-15)27-8-6-26(7-9-27)17-10-18(22-13-21-17)28-14-20-12-24-28/h1-5,10-14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHNKNOSNPKRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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